molecular formula C24H18FN3O B2790620 5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902597-79-9

5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2790620
CAS RN: 902597-79-9
M. Wt: 383.426
InChI Key: AIESUQBMKOTENB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a pyrazoloquinoline core with a benzyl halide, a fluoro compound, and a methoxyphenyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with a benzyl group, a fluoro group, and a methoxyphenyl group attached to it. The exact arrangement of these groups would depend on the specific synthesis pathway .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core, the benzyl group, the fluoro group, and the methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoro group might increase its stability, while the benzyl and methoxyphenyl groups might influence its solubility .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides using a palladium catalyst. The fluoro-substituted quinoline could serve as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules.

Auxin Herbicides

Florpyrauxifen-benzyl, a derivative of your compound, is an auxin herbicide developed by Dow AgroSciences. Auxins are plant hormones that regulate growth and development. Herbicides based on auxin mimics disrupt plant growth patterns, leading to weed control. The benzyl ester moiety in florpyrauxifen-benzyl enhances its herbicidal activity .

Biological Activity

Quinoline derivatives often exhibit interesting biological properties. Researchers have explored their potential as antimicrobial, antiviral, and anticancer agents. The specific fluoro-substituted pyrazoloquinoline may have unique effects on cellular processes, making it a promising candidate for drug discovery .

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, its reactivity, and its potential biological activities .

properties

IUPAC Name

5-benzyl-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-29-19-10-7-17(8-11-19)23-21-15-28(14-16-5-3-2-4-6-16)22-12-9-18(25)13-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIESUQBMKOTENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

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